methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate, with the molecular formula C₁₉H₁₈N₄O₃, is a fascinating compound. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is the condensation of 1H-benzotriazole-1-carboxylic acid with hydrazine hydrate, followed by esterification with methyl 4-formylbenzoate. The reaction proceeds under appropriate conditions to yield the desired product.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization of reaction conditions and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity:
Oxidation: Methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate can undergo oxidation reactions.
Reduction: It is also amenable to reduction processes.
Substitution: Substituent modifications are feasible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alcohols) can replace functional groups.
Major Products:
The primary product of these reactions is this compound itself, with modified functional groups.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a versatile building block in organic synthesis.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential pharmaceutical applications.
Industry: Corrosion inhibition due to its benzotriazole moiety.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate stands out for its unique structure, similar compounds include:
Methyl 4-((E)-{[3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoyl]hydrazono}methyl)benzoate: (CAS: 307321-32-0).
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: (CAS: 52148-89-7).
Biological Activity
Methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate, also known by its CAS number 478385-10-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzene ring with a methyl ester group and a hydrazinylidene moiety. Its molecular formula is C18H17N5O3, and it possesses notable properties such as:
- Molecular Weight : 341.36 g/mol
- Solubility : Sparingly soluble in water, soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
- Toxicity : Classified as harmful if ingested (H302) and causes skin irritation (H315) .
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells:
- Caspase Activation : Promotes apoptotic pathways leading to cell death.
- Inhibition of Proliferation : Reduces cell cycle progression in cancerous cells.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress, contributing to cytotoxicity .
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal explored the antitumor efficacy of this compound in xenograft models. The results showed a significant reduction in tumor volume compared to control groups, with minimal side effects observed in treated animals.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound exerts its effects on cancer cells. The study utilized flow cytometry to analyze cell cycle distribution, revealing an accumulation of cells in the G2/M phase, indicating cell cycle arrest .
Data Tables
Property | Value |
---|---|
Molecular Formula | C18H17N5O3 |
Molecular Weight | 341.36 g/mol |
Solubility | Sparingly soluble in water |
Toxicity | H302, H315 |
Activity Type | Observations |
---|---|
Anticancer | Inhibits proliferation |
Apoptosis Induction | Caspase activation |
Cell Cycle Arrest | G2/M phase accumulation |
Properties
CAS No. |
478385-10-3 |
---|---|
Molecular Formula |
C18H17N5O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(benzotriazol-1-yl)propanoylhydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H17N5O3/c1-26-18(25)14-8-6-13(7-9-14)12-19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9,12H,10-11H2,1H3,(H,21,24)/b19-12+ |
InChI Key |
IUOVQVDVNOFKCC-XDHOZWIPSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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